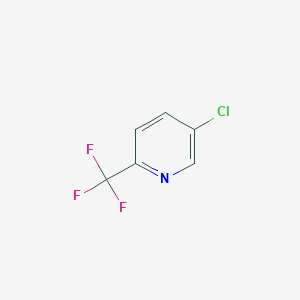

5-Chloro-2-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUFUZIAZUPVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543147 | |

| Record name | 5-Chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-94-0 | |

| Record name | 5-Chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 349-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Vapor-Phase Synthesis Approaches

Vapor-phase reactions, typically conducted at high temperatures, are a cornerstone of industrial production for many fluorinated pyridine (B92270) derivatives. These methods often involve the direct chlorination and fluorination of substituted pyridines in specialized reactors.

Chlorination and Fluorination of Substituted Pyridines

The introduction of chlorine and trifluoromethyl groups onto the pyridine ring via vapor-phase reactions is a key strategy for producing the target compound and its isomers.

A primary method for the selective preparation of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) involves the direct vapor-phase chlorination of 3-trifluoromethylpyridine. google.com This approach is often preferred because it allows for a more straightforward separation of the desired product from by-products compared to routes starting from 3-methylpyridine (B133936) (3-picoline). google.com The reaction is typically carried out at temperatures ranging from 300°C to 450°C. google.com

The process involves passing a vaporized feed stream, which includes 3-trifluoromethylpyridine, chlorine, and optionally an inert diluent like carbon tetrachloride or nitrogen, through a tubular reactor. google.com The proportion of chlorine used is a critical parameter that depends on the reaction temperature. Generally, using at least one mole of chlorine per mole of 3-trifluoromethylpyridine is preferred. google.com However, at higher temperatures (above 400°C), using more than two moles of chlorine can lead to an increased formation of dichlorinated by-products, such as 2,6-dichloro-3-trifluoromethylpyridine. google.com When the reaction is conducted below 250°C, the presence of ultraviolet radiation is required. google.com One patented method reports a yield of 62% based on the reacted 3-trifluoromethylpyridine. google.com

Table 1: Vapor-Phase Chlorination of 3-Trifluoromethylpyridine - Reaction Parameters

| Molar Ratio (Cl₂ : Starting Material) | Diluent | Temperature (°C) | Residence Time (seconds) | Primary Product | By-products |

| 1.1 : 1 | Carbon Tetrachloride | 425 | 25 | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-3-(trifluoromethyl)pyridine (B31430), Dichloro-derivatives |

| 3.5 : 1 | Carbon Tetrachloride | 400 | 10.5 | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-3-(trifluoromethyl)pyridine, 2,6-Dichloro-3-trifluoromethylpyridine |

| 6 : 1 | Carbon Tetrachloride | 350 | 16 | 2-Chloro-5-(trifluoromethyl)pyridine | Increased dichlorinated products |

| 0.62 : 1 | Nitrogen | 110 (UV irradiated) | ~30 | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-3-(trifluoromethyl)pyridine |

Data sourced from patent literature. google.com

An alternative and efficient one-step vapor-phase approach involves the simultaneous chlorination and fluorination of 3-picoline at high temperatures, typically above 300°C. nih.govjst.go.jp This method utilizes transition metal-based catalysts, such as iron fluoride (B91410), to facilitate the reaction. nih.govjst.go.jp The process begins with the chlorination of the methyl group of 3-picoline, followed immediately by fluorination to produce 3-(trifluoromethyl)pyridine (B54556) in the initial phase of the reactor. jst.go.jp

Subsequently, in a second phase, nuclear chlorination of the newly formed 3-(trifluoromethyl)pyridine occurs. This step yields 2-chloro-5-(trifluoromethyl)pyridine as the major product, along with 2-chloro-3-(trifluoromethyl)pyridine as a minor product. jst.go.jp This simultaneous process is advantageous as it can provide the target compound in good yield through a simple, one-step reaction. nih.govjst.go.jp

Reactor Design and Process Optimization Studies

The industrial-scale vapor-phase synthesis of 5-chloro-2-(trifluoromethyl)pyridine necessitates specialized reactor designs and optimized processes to maximize yield and minimize costs. A notable reactor design for simultaneous chlorination/fluorination features a two-phase system. nih.govjst.go.jpjst.go.jp The first phase is a catalyst fluidized-bed where the initial fluorination of the picoline's methyl group occurs. jst.go.jp The subsequent nuclear chlorination of the pyridine ring takes place in a second, empty phase of the reactor. jst.go.jp

Liquid-Phase Synthesis Strategies

While vapor-phase methods are common, liquid-phase synthesis offers an alternative route, particularly in multi-step sequences starting from readily available precursors like picoline derivatives.

Multi-Step Synthesis from Picoline Derivatives

The synthesis of this compound is often part of a broader manufacturing process for agrochemicals, with 3-picoline serving as a fundamental starting material. nih.govjst.go.jp One established route involves the partial chlorination of 3-methylpyridine (3-picoline) to produce intermediates like 2-chloro-5-trichloromethylpyridine. google.com This intermediate is then subjected to a fluorination step to yield the final 2-chloro-5-(trifluoromethyl)pyridine. google.com

A more complex pathway involves a combination of liquid- and vapor-phase reactions. For instance, 2-chloro-5-methylpyridine (B98176) can be chlorinated under liquid-phase conditions to create the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059). nih.gov This product is subsequently fluorinated in a vapor-phase reaction to produce trifluoromethylated pyridines. nih.gov While these multi-step syntheses can be effective, they can also present challenges, such as the difficult separation of the desired product from substantial proportions of other partially chlorinated derivatives, potentially leading to material waste. google.com An alternative liquid-phase approach involves dissolving 3-trifluoromethylpyridine in a solvent like carbon tetrachloride and bubbling chlorine through the solution in the presence of a free-radical initiator, such as alpha, alpha-azobisisobutyronitrile. google.com

N-Oxidation Pathways

The synthesis of this compound can be approached through multi-step sequences that begin with the N-oxidation of a pyridine precursor. A common starting material for this pathway is 3-methylpyridine (3-picoline). google.com The initial step involves the oxidation of the pyridine nitrogen to form an N-oxide. google.com This transformation is typically achieved using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane. google.com The reaction is often initiated at a low temperature (0-5 °C) and then allowed to proceed at room temperature for an extended period, for instance, 24 hours. google.com

Side-Chain Chlorination and Subsequent Fluorination

A prevalent industrial method for synthesizing 2-chloro-5-(trifluoromethyl)pyridine and its derivatives involves the chlorination of a methyl group on the pyridine ring, followed by a halogen exchange (fluorination) reaction. nih.gov This pathway typically starts with a substituted picoline, such as 2-chloro-5-methylpyridine. nih.govjst.go.jp

The first stage is the side-chain chlorination, where the methyl group is converted to a trichloromethyl (-CCl₃) group. google.com This radical chlorination is often initiated by agents like 2,2'-azobisisobutyronitrile (AIBN) and uses chlorine gas as the chlorinating agent. google.comgoogleapis.com The reaction can be performed in a solvent such as o-dichlorobenzene at elevated temperatures (e.g., 140 °C). google.com During this process, hydrogen chloride is formed, which can react with the basic nitrogen of the pyridine ring to form a hydrochloride salt. google.comgoogleapis.com This salt is less reactive, so a basic solution may be used to neutralize the HCl and regenerate the free pyridine for successive chlorination. google.comgoogleapis.com This multi-step chlorination yields 2-chloro-5-(trichloromethyl)pyridine. google.comgoogleapis.com

The second stage is the fluorination of the trichloromethyl group to a trifluoromethyl (-CF₃) group. google.comchemicalbook.com This is a halogen exchange reaction where the chlorine atoms are replaced by fluorine atoms. nih.gov The reaction is commonly carried out using fluorinating agents like anhydrous hydrogen fluoride (HF). google.com The process can be conducted in the vapor phase at high temperatures or in the liquid phase. nih.govgoogle.com For instance, the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine can be performed with anhydrous HF at temperatures between 100-250 °C and high pressure (1.0-15.0 MPa) to yield 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). google.com This general approach allows for the efficient production of the desired trifluoromethylpyridine structure. chemicalbook.com

| Step | Starting Material | Reaction | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | 2-chloro-5-methylpyridine | Side-Chain Chlorination | Cl₂, AIBN | 2-chloro-5-(trichloromethyl)pyridine | google.comgoogleapis.com |

| 2 | 2-chloro-5-(trichloromethyl)pyridine | Fluorination | Anhydrous HF | 2-chloro-5-(trifluoromethyl)pyridine | google.comchemicalbook.com |

Photocatalytic Chlorination Reactions

Photocatalytic methods provide an alternative route for the chlorination step in the synthesis of this compound. Instead of starting with a methyl-substituted pyridine and chlorinating the side chain, this approach can directly chlorinate the pyridine ring of 3-(trifluoromethyl)pyridine. google.com

The process involves reacting 3-(trifluoromethyl)pyridine with chlorine under irradiation with ultraviolet (UV) light. google.com This reaction can be carried out in either the vapor or liquid phase. In a liquid-phase example, a solution of 3-trifluoromethylpyridine in carbon tetrachloride is heated to reflux while being irradiated with a mercury-vapor lamp and continuously bubbled with chlorine gas. google.com Radical initiators, such as alpha,alpha-azobis-isobutyronitrile, may be added periodically to facilitate the reaction. google.com This method selectively produces 2-chloro-5-(trifluoromethyl)pyridine as the major product. google.com A key advantage noted for this process is that the separation of the desired product from by-products is often more straightforward than separating the intermediates formed during the chlorination of 3-methylpyridine. google.com Another method describes the gas-phase thermal chlorination of 3-trifluoromethylpyridine to obtain the target compound. google.com

Derivatization from 3-Carboxypyridine Precursors

The synthesis of halogenated trifluoromethylpyridines can also originate from pyridine carboxylic acids, such as derivatives of 3-carboxypyridine (nicotinic acid). Although less direct for this compound itself, related structures are synthesized via this strategy, indicating its feasibility. For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine can start from precursors like 6-hydroxynicotinic acid. google.com

Novel Synthetic Routes and Building Block Approaches

Cyclo-condensation Reactions utilizing Trifluoromethyl Building Blocks

An alternative to modifying an existing pyridine ring is to construct the ring itself from smaller, acyclic components, a method known as cyclo-condensation. youtube.com This "building block" approach is a primary method for preparing trifluoromethylpyridine derivatives. nih.gov It involves reacting a trifluoromethyl-containing building block with other components to form the final heterocyclic structure. nih.gov

A powerful example of this strategy is the cobalt-catalyzed [2+2+2] cycloaddition reaction. nih.gov In this method, a trifluoromethylated diyne is reacted with a nitrile in the presence of a cobalt catalyst system, such as CoCl₂(phen), zinc bromide, and zinc dust. nih.gov This reaction proceeds smoothly and with high regioselectivity to afford the corresponding α-trifluoromethylated pyridines in excellent yields. nih.gov This protocol is suitable for a variety of nitriles and fluoroalkylated diynes, demonstrating its versatility. nih.gov Other approaches include the Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate to produce 4-trifluoromethyl 2-pyrones, which can then be converted to the corresponding pyridones using an ammonia (B1221849) source like ammonium (B1175870) acetate. rsc.org These methods offer a direct and efficient way to build the core trifluoromethyl-pyridine scaffold. nih.govrsc.org

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and purity of this compound is crucial for its industrial application. This involves fine-tuning reaction conditions and employing effective purification methods.

In the synthesis via chlorination of 3-(trifluoromethyl)pyridine, catalyst selection and reaction parameters are key. Using a HZSM-5 molecular sieve as a catalyst in a fixed-bed reactor for the gas-phase chlorination has been shown to achieve high conversion and selectivity. googleapis.com For example, at 290°C with a 1:2 molar ratio of 3-trifluoromethylpyridine to chlorine, a conversion rate of 98.7% and a selectivity of 93.8% for 2-chloro-5-trifluoromethylpyridine were reported. googleapis.com Adjusting parameters such as temperature and the molar ratio of reactants can control the formation of by-products like isomers and over-chlorinated products. jst.go.jpgoogle.com

For the side-chain chlorination route, neutralizing the by-product hydrogen chloride with a basic solution ensures that the chlorination proceeds smoothly, leading to high yield and selectivity of the desired chlorinated intermediates. google.com

Post-reaction purification is essential for obtaining high-purity products. Common techniques include:

Distillation: Fractional distillation is widely used to separate the final product from unreacted starting materials, solvents, and by-products with different boiling points. google.comgoogle.com

Recrystallization: This method is effective for purifying solid products. For instance, the intermediate 2-chloro-5-trichloromethylpyridine can be purified by recrystallization from anhydrous ethanol. google.com

Chromatography: Column chromatography over silica (B1680970) gel is a standard laboratory technique for separating complex mixtures, such as isolating 5-chloro-4-iodo-2-(trifluoromethyl)pyridine (B1403230) from its reaction mixture. chemicalbook.com

Washing and Extraction: Crude product mixtures are often washed with aqueous solutions (e.g., sodium bicarbonate, brine) to remove acidic impurities and water-soluble by-products before final purification. google.comchemicalbook.com

| Method | Purpose | Example Application | Reported Outcome | Reference |

|---|---|---|---|---|

| Catalytic Gas-Phase Chlorination | Yield/Selectivity | Chlorination of 3-trifluoromethylpyridine over HZSM-5 catalyst | 98.7% conversion, 93.8% selectivity | googleapis.com |

| Neutralization during Chlorination | Yield/Selectivity | Side-chain chlorination of 2-chloro-methylpyridine | High yield and selectivity | google.com |

| Fractional Distillation | Purity | Purification of 2-chloro-5-trifluoromethylpyridine | Purity > 99% | google.comgoogle.com |

| Recrystallization | Purity | Purification of 2-chloro-5-trichloromethylpyridine | White solid product | google.com |

| Column Chromatography | Purity | Purification of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine | White solid product | chemicalbook.com |

Chemical Reactivity and Transformation Studies

Influence of Chlorine and Trifluoromethyl Substituents on Pyridine (B92270) Ring Reactivity

The chemical behavior of the pyridine ring in 5-Chloro-2-(trifluoromethyl)pyridine is heavily dictated by the electronic properties of its two substituents. The trifluoromethyl (-CF₃) group at the 2-position is one of the most powerful electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I effect). lew.roasianpubs.org This effect significantly reduces the electron density of the aromatic ring.

The chlorine atom at the 5-position also contributes to the electronic landscape of the molecule. While it is electron-withdrawing by induction, it is capable of being electron-donating by resonance. nih.gov However, in the context of substituted pyridines, the inductive effect typically dominates, further deactivating the ring. The combination of the nitrogen atom's inherent electronegativity with these two potent electron-withdrawing groups renders the pyridine ring in this compound highly electron-deficient. cbijournal.comorganic-chemistry.org This profound deactivation makes the molecule less susceptible to electrophilic attack but significantly more prone to nucleophilic aromatic substitution. cbijournal.com

Nucleophilic Aromatic Substitution Reactions

The electron-poor nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. researchgate.net The chlorine atom at the 5-position, being a good leaving group, serves as the primary site for nucleophilic attack. cbijournal.com Due to the electron-absorbing effect of the pyridine ring and the -CF₃ group, the electron cloud density around the chlorine atom is reduced, making it vulnerable to displacement by various nucleophiles. cbijournal.com

For example, reactions with alkoxides, such as sodium methoxide, can replace the chlorine atom to form the corresponding alkoxy ether derivatives. cbijournal.com Similarly, other nucleophiles like amines and thiols can be employed to introduce new functional groups at the 5-position. The SₙAr mechanism is favored because the strong electron-withdrawing groups (-CF₃ and the ring nitrogen) can effectively stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. rsc.orgrsc.org The reactivity in SₙAr reactions on halopyridines is often enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, which is the case for the -CF₃ group relative to the ring nitrogen and the chlorine atom. researchgate.net

Electrophilic Substitution Reactions

In stark contrast to its reactivity with nucleophiles, this compound is highly resistant to electrophilic aromatic substitution (EAS). Pyridine itself is already less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the ring nitrogen, which can also be protonated under acidic reaction conditions to form a pyridinium (B92312) ion, further deactivating the ring. organic-chemistry.org The presence of two additional powerful deactivating groups, the 5-chloro and 2-trifluoromethyl substituents, makes EAS exceptionally difficult, often requiring harsh or vigorous reaction conditions. cbijournal.comorganic-chemistry.orgorgsyn.org

Should an electrophilic substitution reaction be forced to occur, the directing effects of the existing substituents would guide the incoming electrophile. The strong electron-withdrawing properties of the trifluoromethyl group tend to direct electrophiles to the 3- or 4-positions of the pyridine ring. cbijournal.com One documented example is the iodination of this compound at the 4-position. This reaction is achieved by first treating the substrate with lithium diisopropylamide (LDA) at low temperatures (-78 °C) to generate an organolithium intermediate, which then reacts with iodine to yield 5-chloro-4-iodo-2-(trifluoromethyl)pyridine (B1403230). tcichemicals.com

Transition-Metal Catalyzed Coupling Reactions

The chlorine atom on this compound serves as an effective handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form biaryl compounds by coupling an organoboron reagent with a halide. semanticscholar.orgwikipedia.org this compound can act as the halide partner, reacting with various arylboronic acids to generate more complex pyridine derivatives. semanticscholar.org The reaction typically employs a palladium catalyst, such as palladium acetate, and a base in an aqueous or organic solvent mixture. Both electron-rich and electron-deficient arylboronic acids can be successfully coupled under these conditions. semanticscholar.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. google.comgoogle.com The process allows for the facile synthesis of aryl amines from substrates like this compound. google.com The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base (e.g., sodium tert-butoxide). google.com This method is broadly applicable to a wide range of primary and secondary amines, offering a direct route to N-substituted derivatives of 2-(trifluoromethyl)pyridine (B1195222).

Functional Group Interconversion Strategies

The substituents on this compound can be transformed into other valuable functional groups, further extending its synthetic utility.

Isothiocyanates and isocyanates are highly reactive functional groups used in the synthesis of ureas, thioureas, and various heterocycles. Direct conversion from the chloro-substituent is challenging, but a two-step sequence via an amino intermediate is a common and effective strategy.

First, the chloro group is converted to an amino group (see section 3.5.2). The resulting aminopyridine can then be transformed into the corresponding isothiocyanate. A one-pot method for this conversion involves treating the aminopyridine with carbon disulfide in the presence of a base like DABCO to form a dithiocarbamate (B8719985) salt in situ, which is then desulfurized using iron(III) chloride to yield the pyridyl isothiocyanate. nih.gov This method is effective even for electron-deficient pyridyl amines. nih.gov

Similarly, the aminopyridine can be converted to an isocyanate. A standard method involves phosgenation, treating the amine with phosgene (B1210022) (or a safer equivalent like triphosgene) and a base. asianpubs.org An alternative route for converting aryl halides directly to isocyanates involves a nickel-catalyzed reaction with a metal cyanate, though this is less common.

Amino Derivatives: The chlorine atom at the 5-position can be replaced by an amino group through nucleophilic aromatic substitution. However, amination of the related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), with aqueous ammonia (B1221849) under heat and pressure has been shown to selectively substitute the chlorine at the 2-position to form 2-amino-3-chloro-5-(trifluoromethyl)pyridine. This suggests that the 2-position is more activated towards nucleophilic attack than the 5-position in that specific di-substituted system. To synthesize 5-amino-2-(trifluoromethyl)pyridine (B27028) derivatives from the title compound, a transition-metal-catalyzed method like the Buchwald-Hartwig amination using an ammonia equivalent would be a more direct and regioselective approach. google.com

Hydroxy Derivatives: The formation of hydroxy derivatives can be achieved by nucleophilic substitution of the chlorine atom with a hydroxide (B78521) source, such as sodium or potassium hydroxide, typically in a solvent at elevated temperatures. This SₙAr reaction would yield 5-hydroxy-2-(trifluoromethyl)pyridine, also known as 5-(Trifluoromethyl)-2-pyridinol. This pyridinol exists in equilibrium with its pyridone tautomer.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound is crucial for understanding its reactivity and for the rational design of synthetic methodologies. Key areas of investigation have focused on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack. This is further enhanced by the presence of the powerful electron-withdrawing trifluoromethyl group at the 2-position and the chloro leaving group at the 5-position.

Recent research has focused on developing quantitative models to predict the reactivity of various heteroaryl halides in SNAr reactions. In one such study, the reactivity of a library of 74 electrophiles, including this compound, with benzyl (B1604629) alkoxide was experimentally determined and used to build a predictive model based on computationally derived descriptors. nih.govchemrxiv.orgchemrxiv.orgrsc.org The model utilizes descriptors calculated from ground-state wavefunctions, including the electron affinity (EA) of the electrophile, the average molecular electrostatic potential (ESP) at the carbon atom undergoing substitution, and the sum of ESP values for the ortho and para atoms relative to the reactive center. nih.govchemrxiv.org

Interactive Data Table: Calculated Descriptors and Experimental Reactivity for SNAr of this compound

| Compound Name | Descriptor | Value |

| This compound | Electron Affinity (EA) (kJ/mol) | Value not directly provided in snippets |

| Avg. ESP at C-5 (kJ/mol) | Value not directly provided in snippets | |

| Sum of ortho/para ESP (kJ/mol) | Value not directly provided in snippets | |

| ΔG‡SNAr (kJ/mol) | 11.3 (relative to a reference) nih.govchemrxiv.orgrsc.org |

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro group of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry and materials science for the formation of new carbon-carbon and carbon-nitrogen bonds.

The general mechanism for these reactions is well-established and proceeds through a catalytic cycle involving a palladium(0) species. nih.gov The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate. This is often the rate-determining step of the cycle. nih.gov

Transmetalation: The organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium(II) center. nih.gov

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

While specific, detailed mechanistic studies focusing solely on this compound are not extensively detailed in the provided search results, its reactivity can be inferred from studies on related chloropyridines. For instance, in Suzuki-Miyaura couplings, both electron-rich and electron-deficient arylboronic acids can be successfully coupled with chloropyridines, although the electronic nature of the boronic acid can influence reaction rates and the propensity for side reactions like homocoupling and protodeboronation. nih.gov The choice of palladium catalyst, ligand, and base is critical in optimizing these reactions and can influence the regioselectivity in polyhalogenated pyridines.

Similarly, in Buchwald-Hartwig amination, the choice of phosphine ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners. Bidentate phosphine ligands, for example, are known to prevent the formation of unreactive palladium dimers and can accelerate the reaction.

Applications in Medicinal Chemistry Research

Design and Synthesis of Pharmaceutical Lead Compounds

Role as a Privileged Motif in Drug Discovery

The trifluoromethylpyridine (TFMP) moiety is considered a privileged scaffold in both pharmaceutical and agrochemical research. researchoutreach.orgacs.org This designation stems from the unique combination of the pyridine (B92270) ring's characteristics and the physicochemical properties imparted by the fluorine atoms. nih.govresearchgate.net The introduction of a trifluoromethyl group can significantly impact a molecule's conformation, metabolic stability, and affinity for biological targets. nih.gov The TFMP structure is a key component in numerous commercialized products, highlighting its importance in creating successful bioactive compounds. acs.org The biological activities of TFMP derivatives are attributed to the interplay between the unique properties of fluorine and the pyridine core. researchgate.net

Bioavailability and Metabolic Stability Enhancement through Fluorination

A common strategy in medicinal chemistry to improve the drug-like properties of a molecule is the introduction of fluorine atoms. nih.govmdpi.com The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity. mdpi.comnih.gov Increased metabolic stability is due to the strength of the carbon-fluorine bond, which is more resistant to metabolic degradation, potentially leading to a longer drug half-life. nih.gov The trifluoromethyl group can also increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes and, consequently, enhance its oral bioavailability. nih.govnih.gov This strategic use of fluorination can help to fine-tune the pharmacokinetic profile of a drug candidate. mdpi.com For instance, fluorinated moieties can contribute to better oral bioavailability and permeability across the blood-brain barrier. nih.gov

Development of Novel Therapeutic Agents

The incorporation of the 5-Chloro-2-(trifluoromethyl)pyridine scaffold has been instrumental in the development of new therapeutic agents, particularly in the fields of anti-microbial and enzyme inhibitor research.

Anti-Microbial Agents

The pyridine nucleus is a component of many compounds exhibiting antibacterial and antifungal properties. mdpi.com While broad screening of pyridine-containing compounds has shown promise, specific derivatives of this compound have been investigated for their potential as anti-microbial agents. A notable example is in the development of inhibitors for essential bacterial enzymes, which represents a key strategy in creating new antibiotics. nih.gov

Enzyme Inhibitor Development

Targeting essential enzymes in pathogenic organisms is a validated approach for developing novel therapeutics. The this compound moiety has been successfully incorporated into potent enzyme inhibitors.

Phosphopantetheinyl transferases (PPTases) are crucial enzymes for the survival and virulence of many bacteria, making them an attractive target for new antibacterial drugs. nih.govnih.gov A high-throughput screening campaign led to the discovery of a class of potent inhibitors of the bacterial Sfp-PPTase, the 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides. acs.org

Subsequent medicinal chemistry efforts identified ML267 , a compound featuring the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, as a highly potent inhibitor of Sfp-PPTase. nih.govacs.org ML267 demonstrated nanomolar inhibitory activity against the enzyme and exhibited antibiotic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Structure-activity relationship (SAR) studies were conducted to optimize the initial hit compound. These studies explored modifications to different regions of the molecule, including the western 2-aminopyridine (B139424) moiety, the thiourea (B124793) linker, the piperazine (B1678402) core, and the eastern aryl group. The data revealed that the substitution pattern on the pyridine and phenyl rings significantly influences the inhibitory potency.

| Compound | Western Pyridine Substitution | Eastern Aryl Substitution | IC50 (µM) |

|---|---|---|---|

| 1 | 4-Methyl | 3-(Trifluoromethyl)phenyl | 0.43 |

| 2 | Unsubstituted | 3-(Trifluoromethyl)phenyl | 0.62 |

| 4 | 4-CF3 | 3-(Trifluoromethyl)phenyl | >20 |

| 55 (ML267) | 4-Methoxy | 3-Chloro-5-(trifluoromethyl)pyridin-2-yl | 0.038 |

| 56 | 4,6-Dimethyl | 3-Chloro-5-(trifluoromethyl)pyridin-2-yl | 0.046 |

The SAR data indicated that electron-donating groups on the western pyridine ring were generally favorable for activity, while electron-withdrawing groups led to a significant loss of potency. acs.org The optimization of the eastern aryl portion led to the discovery that incorporating the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, as seen in ML267, resulted in a substantial increase in inhibitory activity. acs.org

| Compound | Eastern Aryl Group | IC50 (µM) |

|---|---|---|

| 22 | Phenyl | 0.79 |

| 25 | 4-Chlorophenyl | 0.31 |

| 33 | 3-(Trifluoromethyl)phenyl | 0.13 |

| 55 (ML267) | 3-Chloro-5-(trifluoromethyl)pyridin-2-yl | 0.038 |

These findings underscore the importance of the this compound moiety in achieving high-potency inhibition of bacterial Sfp-PPTase, making it a critical component in the development of this promising new class of antibacterial agents. acs.org

Cyclooxygenase-2 (COX-2) Selective Inhibitors

The selective inhibition of cyclooxygenase-2 (COX-2) is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The trifluoromethyl (CF3) group plays a significant role in achieving COX-2 selectivity. Research on indomethacin (B1671933) analogues has shown that replacing a methyl group with a trifluoromethyl group can confer potent and selective COX-2 inhibitory activity. This is attributed to the ability of the CF3 group to insert into a specific hydrophobic pocket within the COX-2 enzyme active site. nih.gov

While direct studies on this compound as a COX-2 inhibitor are not extensively documented in publicly available research, the structural motif is of high interest. The trifluoromethyl group at the 2-position of the pyridine ring is a key feature in several potent and selective COX-2 inhibitors. For instance, in a series of novel pyrazole (B372694) derivatives, the trifluoromethyl moiety was observed to insert deep into the COX-2 pocket, forming hydrogen bonds with key amino acid residues like Gln192 and Arg513, which is crucial for inhibitory activity. nih.gov

The development of new COX-2 inhibitors often involves scaffolds that can accommodate a trifluoromethylphenyl or a trifluoromethylpyridinyl group. The electronic properties and the steric bulk of the trifluoromethyl group are critical for binding to the secondary pocket of the COX-2 enzyme, a feature that distinguishes it from the COX-1 isoform and is the basis for selectivity. semanticscholar.org Therefore, derivatives of this compound represent a promising scaffold for the design of novel COX-2 selective inhibitors.

Insecticide and Acaricide Agents (if used in veterinary medicine)

Trifluoromethylpyridine (TFMP) derivatives are widely utilized in the agrochemical industry as pesticides. nih.gov Some of these compounds also have applications in veterinary medicine for controlling ectoparasites on animals. The compound 2-chloro-5-(trifluoromethyl)pyridine (B1661970), an isomer of the subject compound, is a key intermediate in the synthesis of fluazifop-butyl (B166162). nih.govagropages.com Fluazifop-butyl is an herbicide that has also been investigated for its acaricidal properties.

Acaricides are essential for controlling tick infestations on livestock, which can cause significant economic losses and transmit diseases. mdpi.com The development of resistance to existing acaricides necessitates the discovery of new active ingredients. mdpi.com While specific veterinary acaricides containing the this compound moiety are not prominently reported, the broader class of chlorinated and fluorinated methylpyridine derivatives is crucial for the synthesis of various pesticides, some of which have veterinary applications. agropages.com For example, fluazuron, which contains a trifluoromethylphenyl group, is used to control ticks in cattle. agropages.com The proven success of TFMP derivatives in pest control suggests that novel compounds incorporating the this compound scaffold could be effective insecticide and acaricide agents in veterinary medicine.

Anti-HIV Protease Inhibitors (as part of a broader class)

HIV protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). nih.gov The design of these inhibitors often involves creating molecules that mimic the natural peptide substrates of the HIV protease enzyme. While there is no direct evidence of this compound being a component of currently approved HIV protease inhibitors, the inclusion of fluorine-containing moieties, such as the trifluoromethyl group, is a common strategy in modern drug design to enhance potency, metabolic stability, and pharmacokinetic properties. nih.gov

The design of novel HIV-1 protease inhibitors has explored a wide range of chemical scaffolds. For instance, substituted tetrahydrofuran (B95107) derivatives have been designed as P2 ligands for potent HIV-1 protease inhibitors. rsc.org The development of these inhibitors relies on structure-based design and understanding the interactions within the enzyme's active site. Although specific research on this compound in this context is limited, the unique electronic properties of the trifluoromethyl group could be exploited in the design of new protease inhibitors. For example, in the synthesis of some HIV-1 protease inhibitors, intermediates containing trifluoromethylphenyl groups have been utilized. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds in drug discovery. For pyridine derivatives, SAR studies have revealed key insights. For instance, in a series of nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidines investigated as anticancer agents, the substitution pattern on a phenyl ring attached to the core structure was critical for activity. Specifically, fluoro atoms at the ortho positions of the phenyl ring were found to be necessary for optimal potency. acs.org While this study does not directly involve this compound, it highlights the importance of the position of halogen and trifluoromethyl substituents in related heterocyclic systems.

In another study on isoindolin-1-one (B1195906) derivatives as GABAA receptor positive allosteric modulators, the introduction of a 2-(trifluoromethyl)pyridine (B1195222) moiety was explored. The low electron density of the pyridine ring was presumed to disrupt hydrophobic interactions within the binding pocket, affecting the potentiating effects. acs.org This indicates that the electronic nature of the trifluoromethylpyridine ring is a key determinant of its interaction with biological targets.

The general principles from SAR studies on related fluorinated and chlorinated aromatic compounds suggest that for this compound derivatives, the position of the chloro and trifluoromethyl groups would significantly influence their binding affinity and selectivity for a given biological target. The trifluoromethyl group, being a strong electron-withdrawing group and a lipophilic moiety, can impact the molecule's pKa, dipole moment, and ability to form specific interactions with protein residues. The chlorine atom also contributes to the electronic and steric profile of the molecule.

Preclinical Development Candidates

The journey of a compound from initial discovery to a marketed drug involves extensive preclinical development. This stage assesses the compound's efficacy, safety, and pharmacokinetic profile. While there are no widely reported preclinical candidates that are direct derivatives of this compound, related structures have entered this phase.

For example, a 2,5,6-trisubstituted fluorinated pyridine derivative, [18F]RoSMA-18-d6, has been identified and undergone preclinical development as a promising radioligand for positron emission tomography (PET) imaging of cannabinoid type 2 (CB2) receptors. nih.gov This compound exhibited high affinity and selectivity for CB2 receptors and was successfully used for imaging in preclinical models. nih.gov This demonstrates the potential of substituted fluorinated pyridines in developing diagnostic agents.

The following table provides a summary of the applications and research findings related to the chemical scaffold.

| Area of Research | Key Findings | Potential of this compound |

| COX-2 Inhibition | The trifluoromethyl group is crucial for selective binding to the COX-2 enzyme's hydrophobic pocket. nih.govnih.gov | Derivatives are promising candidates for novel selective COX-2 inhibitors. |

| Veterinary Acaricides | Isomers are key intermediates for commercial acaricides like fluazifop-butyl. nih.govagropages.com | Potential for developing new and effective ectoparasiticides for animal health. |

| Anti-HIV Protease Inhibition | Fluorinated moieties are used to enhance the properties of drug candidates. nih.govnih.gov | The scaffold could be incorporated into novel protease inhibitor designs. |

| SAR Studies | The position of halogen and trifluoromethyl groups significantly impacts biological activity in related heterocyclic systems. acs.orgacs.org | Provides a basis for rational design of new therapeutic agents. |

| Preclinical Candidates | Related fluorinated pyridine derivatives are in preclinical development as imaging agents. nih.gov | Suggests broader potential in diagnostics and therapeutics. |

Applications in Agrochemical Research

Intermediate in Fungicide Synthesis

Fluopyram (B1672901) Degradation Products and Derivatives

Fluopyram is a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide that belongs to the pyridinyl-ethyl-benzamide chemical group. chinapesticidefactory.com The core of the fluopyram molecule is a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety, not the 5-chloro-2-(trifluoromethyl)pyridine isomer. chinapesticidefactory.comumn.edu Research into the environmental fate of fluopyram has identified several degradation products and metabolites.

One significant metabolite is 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) . mdpi.comagropages.com This degradation product has been found to be phytotoxic, causing growth disorders in grapevines (Vitis vinifera) that resemble the effects of auxin herbicides. mdpi.com Studies have linked the application of fluopyram in vineyards to the formation of PCA and subsequent observations of leaf epinasty, impaired berry development, and root growth anomalies. mdpi.com

Other identified transformation products of fluopyram in water include:

Fluopyram-lactam, which is formed by the intramolecular elimination of HCl. chinapesticidefactory.com

N-(2-[3-hydroxy-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide, formed via hydroxyl substitution. chinapesticidefactory.com

N-(2-[5-trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide, formed by hydrogen extraction. chinapesticidefactory.com

The synthesis of fluopyram itself relies on related pyridine (B92270) intermediates. For instance, a key intermediate, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile , is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) . researchgate.net

Fudingan Fungicides

Information regarding a class of fungicides specifically named "Fudingan Fungicides" and their relationship to this compound could not be established from the available search results.

Intermediate in Insecticide and Insect Growth Regulator (IGR) Synthesis

Various isomers of chloro-trifluoromethyl-pyridine are crucial building blocks for a range of modern insecticides and insect growth regulators (IGRs). These intermediates allow for the creation of complex active ingredients with high efficacy.

Chlorfluazuron (B1668723) and Related IGRs

Chlorfluazuron is a benzoylurea (B1208200) insect growth regulator (IGR) that functions by inhibiting chitin (B13524) synthesis in insect larvae. It is particularly effective against Lepidoptera and other chewing insects. The synthesis of chlorfluazuron uses 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a key starting material. This intermediate can, in turn, be produced from 2-chloro-5-(trifluoromethyl)pyridine (B1661970) . Current time information in CN.

Flonicamid and Sulfoxaflor

Sulfoxaflor is an insecticide targeting sap-feeding pests and is unique for its sulfoximine (B86345) functional group. Patented synthesis methods demonstrate that this compound (a 5-halo-2-trifluoromethylpyridine) can be used as a direct starting material. In this process, it is reacted with methyl ethyl sulfide (B99878) in the presence of a catalyst to produce 3-[1-(methylthio)ethyl]-6(trifluoromethyl)pyridine , a key intermediate in the synthesis of Sulfoxaflor.

Flonicamid , another insecticide effective against aphids, is not derived from the this compound isomer. Its synthesis is based on a 4-trifluoromethyl-pyridine structure.

Dingchonglong Insecticides

"Dingchonglong" (定虫隆) is a common name used in China for the insecticide Chlorfluazuron. Therefore, its synthesis and relationship to chloro-trifluoromethyl-pyridine intermediates are the same as described in section 5.3.1.

Crop Protection Efficacy Studies (related to its derivatives)

The inclusion of the trifluoromethyl pyridine structure in molecules is a well-established strategy for enhancing biological activity in crop protection agents. nih.gov

A study on the phytotoxic effects of fluopyram's metabolite, 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA) , found that it caused significant dose-dependent growth anomalies in Vitis vinifera (grapevine), demonstrating an unintended herbicidal efficacy. mdpi.com

In the search for new fungicides, a series of novel 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and tested for their antifungal activity. Several of these compounds, which incorporate a chlorinated heterocyclic structure, displayed significant efficacy against common plant pathogens. The table below summarizes the inhibitory effects of selected derivatives at a concentration of 50 µg/mL.

| Compound Name | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| 5-Chloro-2-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylthio]methyl]-6-phenylpyridazin-3(2H)-one | G. zeae | 85.6 |

| 5-Chloro-2-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylthio]methyl]-6-phenylpyridazin-3(2H)-one | F. oxysporum | 81.2 |

| 5-Chloro-2-[[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylthio]methyl]-6-phenylpyridazin-3(2H)-one (6h) | G. zeae | 88.4 |

| 5-Chloro-2-[[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylthio]methyl]-6-phenylpyridazin-3(2H)-one (6h) | F. oxysporum | 83.5 |

| 5-Chloro-2-[[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylthio]methyl]-6-phenylpyridazin-3(2H)-one (6h) | C. mandshurica | 80.3 |

| 5-Chloro-2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylthio]methyl]-6-phenylpyridazin-3(2H)-one (6i) | G. zeae | 82.4 |

Furthermore, research into other derivatives has shown promising results. For example, the compound (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate , a derivative containing a 2-chloropyridine (B119429) ring, exhibited 92.3% inhibition against the plant pathogen Botryosphaeria berengriana at a concentration of 50 μg/mL, an efficacy comparable to the commercial fungicide fluxapyroxad.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound “this compound” is not publicly available. While numerous studies have been conducted on its isomers and other substituted pyridine derivatives, applying those findings to this specific molecule would not be scientifically accurate and would violate the strict focus of the requested article.

The methodologies outlined, such as Density Functional Theory (DFT) studies, Ab Initio calculations, conformational analysis, and spectroscopic predictions (FT-IR, FT-Raman, and NMR via the GIAO method), are standard and widely used for characterizing similar compounds. However, without research focused solely on this compound, it is not possible to provide the specific data, detailed findings, and data tables required for the outlined article structure.

Therefore, the requested article focusing exclusively on the computational and theoretical investigations of this compound cannot be generated at this time due to the absence of specific research data for this particular compound.

Computational and Theoretical Investigations

Electronic Structure Analysis

The electronic structure of 5-Chloro-2-(trifluoromethyl)pyridine is fundamentally shaped by the interplay of its constituent atoms and functional groups. The pyridine (B92270) ring, inherently aromatic, has its electron distribution significantly perturbed by the presence of a highly electronegative chlorine atom and a potent electron-withdrawing trifluoromethyl (CF₃) group.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of varying electron potential, where red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue signifies regions of low electron density (positive potential, prone to nucleophilic attack). researchgate.net

For this compound, the MEP map is expected to show the most negative potential (red) localized around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. Conversely, the strong electron-withdrawing nature of the trifluoromethyl group and the chlorine atom would create significant electron-deficient (blue) areas. A region of positive electrostatic potential, known as a σ-hole, may also be present on the chlorine atom, making it a potential site for halogen bonding. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor and is associated with the molecule's nucleophilicity. youtube.com The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a crucial parameter for predicting the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net In this compound, the HOMO is likely distributed over the pyridine ring, while the LUMO is expected to be influenced by the electron-accepting CF₃ group. The precise energy levels of these orbitals dictate how the molecule interacts with other chemical species.

| Orbital | Energy (eV) | Primary Contribution |

|---|---|---|

| HOMO | -7.5 (Illustrative) | Pyridine Ring (π-system) |

| LUMO | -1.2 (Illustrative) | Pyridine Ring, C-Cl, CF₃ (σ*-system) |

| HOMO-LUMO Gap | 6.3 (Illustrative) | Indicator of Chemical Reactivity |

Charge Distribution Studies

The charge distribution in this compound is highly polarized. The trifluoromethyl group at the 2-position is a strong electron-withdrawing group, which significantly reduces the electron density of the pyridine ring. pipzine-chem.com This effect, combined with the electronegativity of the nitrogen atom and the chlorine atom at the 5-position, leads to a net withdrawal of electron density from the carbon framework of the ring. This polarization is key to the molecule's reactivity, particularly its susceptibility to certain types of chemical reactions.

Non-Covalent Interactions (NCI) Analysis

Non-Covalent Interactions (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and halogen bonds. nih.govchemtools.org NCI plots are generated based on the electron density and its derivatives. chemtools.org These plots typically use a color scale where blue or green indicates attractive interactions (like hydrogen or halogen bonds) and red signifies repulsive or steric clashes. chemtools.org

An NCI analysis of this compound would be expected to reveal various weak interactions that govern its crystal packing and interactions with other molecules. Specifically, the presence of the chlorine atom suggests the possibility of halogen bonding, an attractive interaction between the electron-deficient region (σ-hole) on the chlorine and a nucleophile. rsc.org

Reactive Site Prediction (Electrophilic and Nucleophilic Areas)

Based on the electronic structure analysis, specific predictions can be made about the reactive sites of this compound.

Nucleophilic Attack : The pyridine ring is electron-deficient due to the strong electron-withdrawing effect of the trifluoromethyl group. pipzine-chem.com This makes the chlorine atom at the 5-position susceptible to attack by nucleophiles, resulting in a nucleophilic aromatic substitution reaction where the chlorine acts as a leaving group. pipzine-chem.comnbinno.com The carbon atom bonded to the chlorine is therefore a primary electrophilic site.

Electrophilic Attack : The region of highest electron density is the nitrogen atom of the pyridine ring, making it the most probable site for electrophilic attack. During electrophilic substitution reactions on the ring itself, the strong deactivating effect of the CF₃ group directs incoming electrophiles to attack the 3-position or 4-position of the pyridine ring. pipzine-chem.com

Drug-Target Interaction Modeling

While specific drug-target interaction models for this compound are not extensively detailed in the public domain, its structural motifs are present in molecules with known biological activity. For instance, the closely related compound 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) is a known intermediate for agrochemicals that act as insect growth regulators by interacting with specific molecular targets in insects.

Computational drug-target interaction modeling, often employing machine learning and ensemble models, can predict the binding affinity of a ligand like this compound to the active site of a protein. mdpi.comresearchgate.net Such models would analyze the molecule's shape, charge distribution (from MEP), and potential for non-covalent interactions (like halogen bonds) to estimate how well it fits into a target's binding pocket. This predictive power is crucial in the early stages of drug discovery and design, allowing for the screening of potential therapeutic candidates.

| Compound Name |

|---|

| This compound |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery for understanding how a ligand may interact with a protein's active site.

Ligand-Protein Binding Affinity Predictions

Ligand-protein binding affinity is a measure of the strength of the interaction between a ligand and a protein. Predicting this affinity is a key challenge in computational drug design. Various computational methods, from molecular docking to more complex free energy calculations, are employed for this purpose. The introduction of fluorine-containing substituents, such as the trifluoromethyl group in this compound, can significantly influence binding affinity. nih.gov The trifluoromethyl group can enhance binding through various mechanisms, including favorable interactions with the protein backbone and effects on the solvation of the ligand. nih.gov

Computational studies on fluorinated ligands have shown that the substitution of a methyl group with a trifluoromethyl group can increase ligand binding affinity by as much as tenfold. nih.gov This enhancement is not solely due to multipolar interactions but can also be attributed to the positive entropy of binding resulting from the desolvation of the more hydrophobic trifluoromethyl group. nih.gov While specific binding affinity predictions for this compound were not found, the principles derived from studies of other fluorinated molecules suggest that the trifluoromethyl group is a key determinant of its potential biological activity.

Theoretical Studies of Thermochemical Properties

Thermochemical properties, such as the enthalpy of formation, heat capacity, and entropy, are fundamental for understanding the stability and reactivity of a compound.

Enthalpy of Formation Calculations

The enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. While specific experimental or computational data for the enthalpy of formation of this compound could not be located in the reviewed scientific literature, data for the related compound 5-Chloro-2-trichloromethyl pyridine is available. This compound has a reported enthalpy of fusion (ΔfusH) of 14.5 kJ/mol. nist.gov It is important to note that the substitution of a trichloromethyl group with a trifluoromethyl group would significantly alter the thermochemical properties.

Non-Linear Optical (NLO) Properties (Electric Dipole Moment, Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics. The NLO properties of a molecule, such as the electric dipole moment (µ) and the first-order hyperpolarizability (β), can be investigated using computational methods like Density Functional Theory (DFT).

While NLO property calculations for this compound were not found, studies on the related compound 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP) have been conducted. aip.org For ACTP, the first-order hyperpolarizability value was computed and found to be 3.48 times greater than that of urea, a standard NLO material. aip.org This suggests that ACTP is a promising candidate for NLO applications. aip.org

Further computational studies on 5-(Trifluoromethyl)pyridine-2-Thiol have also been performed to investigate its NLO properties. journaleras.com Using DFT with the B3LYP and HSEH1PBE functionals, the electric dipole moment (μ), mean polarizability (α), and first-order hyperpolarizability (β) were calculated. journaleras.com The large calculated hyperpolarizability value for this compound also indicates its potential as an NLO material. journaleras.com These findings on related molecules suggest that the trifluoromethylpyridine scaffold can be a promising structural motif for the design of new NLO materials.

| Parameter | 5-(Trifluoromethyl)pyridine-2-Thiol (B3LYP) | 5-(Trifluoromethyl)pyridine-2-Thiol (HSEH1PBE) |

| Electric Dipole Moment (µ) (Debye) | 3.2356 | 3.2023 |

| Mean Polarizability (α) (esu) | Data not specified in source | Data not specified in source |

| First-Order Hyperpolarizability (β) (esu) | Value is approximately 8 times greater than urea | Value is approximately 8 times greater than urea |

| Table generated based on data from a study on 5-(Trifluoromethyl)pyridine-2-Thiol. journaleras.com |

Environmental Fate and Degradation Studies

Formation as Pesticide Transformation Product

Extensive searches of scientific databases and literature did not yield evidence that 5-Chloro-2-(trifluoromethyl)pyridine is a transformation product of the fungicides fluopicolide (B166169) or fluopyram (B1672901).

The chemical structure of fluopyram contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. google.com Consequently, its known environmental metabolites retain this core structure. For instance, a significant metabolite of fluopyram identified in environmental studies is 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA) , which has been studied for its effects on grapevines. nih.gov This indicates that the degradation of fluopyram leads to pyridine-based compounds with a different isomeric substitution pattern than this compound.

No information was found linking the degradation of fluopicolide to the formation of this compound.

Biodegradation Pathways and Mechanisms

There are no specific studies documented in the available literature concerning the microbial degradation of this compound in either soil or water environments. While research exists on the biodegradation of other chlorinated pyridines, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a metabolite of the insecticide chlorpyrifos, these findings cannot be directly extrapolated to this compound. plos.orgtuiasi.ro Studies on related compounds show that microorganisms, including various fungi and bacteria, can degrade chlorinated pyridines, but the specific pathways and efficiencies are highly dependent on the compound's structure and the microbial species present. plos.orgnih.gov

As no studies on the microbial degradation of this compound were found, there is no corresponding identification of its biodegradation intermediates in the scientific literature. The identification of such intermediates is contingent on performing specific degradation experiments with the parent compound. nih.gov

Abiotic Transformation Processes

No specific research on the photochemical degradation or photolysis of this compound was found in the reviewed literature. Studies on other chlorinated pyridine (B92270) derivatives, such as 3,5,6-trichloro-2-pyridinol and 2-amino-5-chloropyridine, indicate that photolysis can be a relevant degradation pathway in aqueous environments, with the rate and products being influenced by factors like pH. nih.govupt.ro However, without specific experimental data for this compound, its susceptibility to photochemical degradation and the potential transformation products remain unknown.

Hydrolysis Studies

Hydrolysis is a key chemical process that can influence the persistence of a compound in aquatic environments. It involves the reaction of a substance with water, leading to its decomposition. For pyridine and its derivatives, the rate of hydrolysis can be influenced by factors such as pH, temperature, and the nature and position of substituents on the pyridine ring.

Environmental Distribution and Transport Studies

The environmental distribution and transport of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for soil or sediment. For pyridine derivatives, it is generally understood that their environmental partitioning is linked to their molecular weight and substitution patterns. researchgate.net

Soil Sorption and Mobility

The mobility of a chemical in soil is often predicted using the soil adsorption coefficient normalized to organic carbon content (Koc). This value indicates the tendency of a substance to bind to the organic matter in soil. A high Koc value suggests strong binding and low mobility, while a low Koc value indicates weaker binding and higher potential for leaching into groundwater.

Specific experimental data for the Koc of this compound were not found in the public literature. However, for related pyridine derivatives, soil organic carbon content is a primary factor influencing their adsorption. ucanr.edu The presence of both a chlorine atom and a trifluoromethyl group would be expected to influence the compound's polarity and hydrophobicity, and therefore its interaction with soil components.

Table 1: Predicted Physicochemical Properties Influencing Environmental Distribution

| Property | Predicted Value | Implication for Environmental Distribution |

|---|---|---|

| Water Solubility | Slightly soluble chemsafetypro.com | Potential for presence in both water and soil compartments. |

Note: These are predicted values and may not reflect experimentally determined results.

Ecotoxicological Implications of Transformation Products

The degradation of a parent compound in the environment can lead to the formation of various transformation products. These products may have different toxicological profiles than the original substance. A key transformation pathway for chlorinated aromatic compounds can be the replacement of a chlorine atom with a hydroxyl group, which can be followed by further oxidation. For this compound, a potential transformation product could be 6-chloronicotinic acid through oxidation of the trifluoromethyl group, or other hydroxylated pyridines.

There is a general lack of specific ecotoxicological data for the transformation products of this compound in the available scientific literature. Assessing the potential impact of these transformation products would require dedicated toxicity studies on relevant aquatic and terrestrial organisms. For instance, studies on other pyridine derivatives have shown that hydroxylated metabolites can be formed during microbial degradation. researchgate.net The toxicity of such products would need to be evaluated to understand the full environmental impact.

Risk Assessment Methodologies for Environmental Contaminants

Environmental risk assessment is a systematic process used to evaluate the potential for adverse effects on ecosystems from exposure to chemical stressors. This process typically involves four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.gov

For a compound like this compound, a comprehensive environmental risk assessment would necessitate a wide range of data.

Data Requirements for Environmental Risk Assessment:

Hazard Identification: This involves determining the potential adverse effects the compound and its transformation products can cause to various organisms (e.g., aquatic invertebrates, fish, plants). This requires a suite of ecotoxicity tests.

Dose-Response Assessment: This step quantifies the relationship between the dose or concentration of the chemical and the magnitude of the adverse effect. From this, values such as the No-Observed-Effect Concentration (NOEC) or the concentration causing effects in 50% of the test population (EC50) are derived.

Exposure Assessment: This involves predicting or measuring the concentration of the chemical and its transformation products in various environmental compartments (water, soil, air, biota). This requires data on usage, release patterns, and environmental fate properties like hydrolysis rates and soil sorption coefficients.

Risk Characterization: In this final step, the predicted environmental concentrations (PECs) are compared with the predicted no-effect concentrations (PNECs). The ratio of PEC to PNEC is the risk quotient (RQ). An RQ value greater than one suggests a potential risk to the environment, warranting further investigation or risk management measures. nih.gov

Given the current data gaps for this compound, a quantitative environmental risk assessment cannot be fully completed. Further research is needed to generate the necessary data on its environmental fate, transformation, and ecotoxicity.

Analytical Methodologies for Research and Characterization of 5 Chloro 2 Trifluoromethyl Pyridine

The characterization and quality control of 5-Chloro-2-(trifluoromethyl)pyridine rely on a suite of advanced analytical techniques. These methodologies are crucial for confirming the molecular structure, identifying impurities, and quantifying the compound in various matrices. The primary techniques employed include spectroscopic methods for structural elucidation and chromatographic methods for separation and purification.

Future Research Directions and Emerging Applications

Exploration of Novel Derivatizations

The chlorine atom at the 5-position and the activated pyridine (B92270) ring of 5-Chloro-2-(trifluoromethyl)pyridine serve as handles for a wide array of chemical modifications. Future research will likely focus on creating new libraries of compounds through various derivatization strategies. Nucleophilic substitution reactions, where the chloro group is replaced by amines, thiols, or alcohols, represent a foundational approach to generating diverse molecular scaffolds.

A key area of exploration involves using the parent compound to access more complex halogenated pyridines. For instance, lithiation at low temperatures followed by quenching with an iodine source can produce 5-chloro-4-iodo-2-(trifluoromethyl)pyridine (B1403230). chemicalbook.com This iodo-derivative offers a new reactive site for subsequent cross-coupling reactions, significantly expanding the synthetic possibilities.

Research into Suzuki cross-coupling reactions using related chloro-trifluoromethylpyridine structures has demonstrated the potential for creating complex biaryl compounds. nih.gov Applying these methods to this compound could yield novel phenylpyridine derivatives, which have shown promise in pesticide development. nih.gov

Table 1: Examples of Derivatization Reactions and Potential Products

| Starting Material | Reagent(s) | Product Example | Potential Application Area |

|---|---|---|---|

| This compound | 1. LDA, -78 °C 2. I₂ | 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine chemicalbook.com | Advanced Intermediate |

| 2,3-dichloro-5-trifluoromethylpyridine | p-hydroxyphenylboronic acid | 3-Chloro-2-(4-hydroxyphenyl)-5-(trifluoromethyl)pyridine nih.gov | Agrochemicals nih.gov |

This table is generated based on reported reactions for the target compound and closely related analogues to illustrate derivatization potential.

Advanced Catalytic Synthesis Methods

While traditional methods for synthesizing chloro-trifluoromethylpyridines often involve high-temperature vapor-phase reactions, modern research is trending towards more selective and efficient catalytic processes. nih.gov The direct chlorination of 3-trifluoromethylpyridine is a viable route, which can be performed in the vapor phase at 300°C to 450°C or in the liquid phase using free-radical initiators. google.com

Future advancements will likely focus on transition metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance. beilstein-journals.org Palladium-catalyzed C-H activation, for example, has emerged as a powerful tool for the trifluoromethylation of aromatic compounds and could be adapted for the synthesis or derivatization of the target molecule. beilstein-journals.org Similarly, copper-catalyzed reactions are also being explored for fluoroalkylation processes. beilstein-journals.org The development of catalysts that can selectively functionalize specific C-H bonds on the pyridine ring would represent a significant step forward, enabling more direct and less wasteful synthetic routes.

The enantioselective synthesis of molecules derived from trifluoromethyl-substituted pyridines is another critical research frontier, particularly for pharmaceutical applications. nih.gov While much of this research has focused on the reduction of ketimines, the principles of using chiral catalysts, such as rhodium-phosphine complexes or chiral phosphoric acids, could be applied to reactions involving derivatives of this compound to create stereochemically defined products. nih.gov

Table 2: Overview of Synthesis Methodologies

| Method | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Vapor-Phase Chlorination | 300°C - 450°C | Selective preparation from 3-trifluoromethylpyridine. | google.com |

| Liquid-Phase Chlorination | UV radiation or free-radical initiator (e.g., AIBN) | Can be run at lower temperatures (0°C - 100°C). | google.com |

| Pd-Catalyzed Cross-Coupling | Pd(OAc)₂, various ligands | Enables trifluoromethylation of aryl chlorides under mild conditions. | beilstein-journals.org |

Targeted Drug Design and Development

The trifluoromethyl (CF₃) group is a highly sought-after moiety in medicinal chemistry due to its profound effects on a molecule's properties. mdpi.com The incorporation of a CF₃ group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. mdpi.com this compound serves as a key building block for introducing this critical functional group into potential drug candidates. musechem.com

The strong C-F bond (bond dissociation energy of ~485 kJ/mol) makes the CF₃ group resistant to metabolic breakdown, a crucial attribute for improving the pharmacokinetic profile of a drug. mdpi.com Its electron-withdrawing nature can also modulate the basicity of the nearby pyridine nitrogen, influencing how the molecule interacts with protein targets.

Future research will focus on incorporating the this compound scaffold into novel therapeutic agents for a range of diseases, including neurological disorders and oncology. The development of synthetic strategies that allow for the precise and stereoselective attachment of this fragment to larger, more complex molecules will be essential for its successful application in targeted drug design. nih.gov

Sustainable Agrochemical Innovations

Pyridine-based compounds represent the fourth generation of pesticides, prized for their high efficacy, low toxicity, and improved environmental profiles compared to older chemistries. agropages.com Fluorinated pyridine derivatives are particularly valuable in this sector. nbinno.com this compound is a crucial intermediate in the synthesis of modern crop protection agents. nih.govagropages.com For example, it is a precursor for producing pyridalyl (B1679942) and fluazifop-butyl (B166162) herbicides. agropages.com

The strategic placement of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability in plants and insects, increase its penetration into the target organism, and improve its binding affinity to essential enzymes or receptors. nbinno.com Research has shown that phenylpyridine compounds derived from related structures exhibit excellent inhibitory activity against the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key target for herbicides. nih.gov

Future efforts in this area will aim to develop next-generation agrochemicals that are even more selective and environmentally benign. nbinno.comissuu.com This involves designing molecules that target specific metabolic pathways in weeds or pests while having minimal impact on the crop and non-target organisms. nbinno.com The use of intermediates like this compound will be central to creating innovative solutions that address the global need for sustainable agriculture and food security. nbinno.com

Table 3: Agrochemicals Derived from Trifluoromethylpyridine (TFMP) Intermediates

| Agrochemical | Type | Mechanism of Action (if known) | Related Intermediate |

|---|---|---|---|